
N,N'-Bis(2-aminoéthyl)-1,3-propanediamine
Vue d'ensemble
Description
N,N’-Bis(2-aminoethyl)-1,3-propanediamine is an organic compound with the molecular formula C7H20N4. It is a tetraamine, meaning it contains four amine groups. This compound is known for its chelating properties, which makes it useful in various applications, including as a ligand in coordination chemistry and as a chelating agent in biological systems.
Applications De Recherche Scientifique
N,N’-Bis(2-aminoethyl)-1,3-propanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: The compound’s chelating properties make it useful in biological systems for binding metal ions.
Industry: The compound is used in the production of polymers and as a curing agent in epoxy resins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N’-Bis(2-aminoethyl)-1,3-propanediamine can be synthesized through several methods. One common method involves the reaction of 1,3-dibromopropane with excess ethylenediamine. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of N,N’-Bis(2-aminoethyl)-1,3-propanediamine often involves the use of large-scale reactors where 1,3-dibromopropane and ethylenediamine are reacted under controlled conditions. The reaction mixture is then subjected to various purification steps, including distillation and crystallization, to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(2-aminoethyl)-1,3-propanediamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: It can be reduced to form simpler amine compounds.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation can lead to the formation of imines or nitriles.
Reduction: Reduction typically yields simpler amines.
Substitution: Substitution reactions can produce a variety of derivatives, including N-alkylated or N-acylated products.
Mécanisme D'action
The mechanism of action of N,N’-Bis(2-aminoethyl)-1,3-propanediamine primarily involves its ability to chelate metal ions. The amine groups in the compound can coordinate with metal ions, forming stable complexes. This chelation process can affect various molecular targets and pathways, including metal ion transport and enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2-aminoethyl)amine: Another tetraamine with similar chelating properties.
Ethylenediamine: A simpler diamine that also acts as a chelating agent.
Diethylenetriamine: A triamine with similar applications in coordination chemistry.
Uniqueness
N,N’-Bis(2-aminoethyl)-1,3-propanediamine is unique due to its specific structure, which provides a balance between flexibility and stability in forming metal complexes. This makes it particularly useful in applications where precise control over metal ion coordination is required.
Propriétés
IUPAC Name |
N,N'-bis(2-aminoethyl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H20N4/c8-2-6-10-4-1-5-11-7-3-9/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMHHZFHBCYGCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCN)CNCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063591 | |
| Record name | N,N'-Bis(2-aminoethyl)propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4741-99-5, 13002-64-7 | |
| Record name | N,N′-Bis(2-aminoethyl)-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4741-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,2-Tetramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004741995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Bis(2-aminoethyl)-1,3-propanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013002647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4741-99-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19173 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Propanediamine, N1,N3-bis(2-aminoethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N'-Bis(2-aminoethyl)propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-bis(2-aminoethyl)propane-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.958 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4,8,11-TETRAAZAUNDECANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J941O9333 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,4,8,11-Tetraazaundecane?
A1: 1,4,8,11-Tetraazaundecane has a molecular formula of C7H20N4 and a molecular weight of 160.26 g/mol.
Q2: Is there spectroscopic data available for 1,4,8,11-Tetraazaundecane and its complexes?
A2: Yes, numerous studies utilize various spectroscopic techniques to characterize 1,4,8,11-Tetraazaundecane and its metal complexes. These techniques include:
- Infrared (IR) spectroscopy: Provides information on the vibrational modes of molecules, aiding in the identification of functional groups and coordination environments. IR spectroscopy is frequently used to analyze the coordination mode of 1,4,8,11-Tetraazaundecane with metal ions. [, , , ]
- UV-Vis spectroscopy: This technique investigates the electronic transitions within molecules and is useful for studying the coordination geometries and electronic properties of metal complexes with 1,4,8,11-Tetraazaundecane. [, , ]
- NMR spectroscopy: This technique provides detailed information about the structure, dynamics, and interactions of molecules in solution. 1H and 13C NMR are commonly employed to study the conformation and binding behavior of 1,4,8,11-Tetraazaundecane and its complexes. [, , , , , , ]
Q3: What types of metal complexes does 1,4,8,11-Tetraazaundecane form?
A: 1,4,8,11-Tetraazaundecane acts as a tetradentate ligand, meaning it can donate four electron pairs to a metal ion. This allows it to form stable complexes with various transition metal ions like nickel(II), copper(II), cobalt(III), chromium(III), and palladium(II). [, , , , , , , , , ]
Q4: How does the coordination environment of the metal ion affect the properties of the complex?
A: The coordination environment, including the geometry and type of other ligands present, significantly influences the complex's properties. For instance, nickel(II) complexes can adopt either square planar (singlet ground state) or pseudooctahedral (triplet ground state) geometries depending on the coordinating anions. [] This difference in geometry impacts the complex's magnetic properties and reactivity.
Q5: Can 1,4,8,11-Tetraazaundecane act as a bridging ligand in multinuclear complexes?
A: Yes, research has shown that 1,4,8,11-Tetraazaundecane can bridge two metal centers, leading to the formation of dinuclear or polynuclear complexes. These complexes exhibit intriguing magnetic properties depending on the bridging mode and the nature of the metal ions involved. [, , ]
Q6: What are some potential applications of 1,4,8,11-Tetraazaundecane and its complexes?
A6: The unique coordination chemistry of 1,4,8,11-Tetraazaundecane makes its complexes promising candidates for various applications:
- Biomedical applications: Derivatives of 1,4,8,11-Tetraazaundecane are utilized as bifunctional chelators in radiopharmaceuticals. These chelators can bind to radiometals like technetium-99m, forming stable complexes suitable for targeted imaging and therapy of various cancers. [, , , , ]
- Anion sensing: Ditopic ligands incorporating 1,4,8,11-Tetraazaundecane have been explored as receptors for anions like ATP and glyphosate. The polyamine chains can be protonated, creating a positively charged environment for binding negatively charged species. [, , ]
Q7: Are there any known biological activities of 1,4,8,11-Tetraazaundecane?
A: Research suggests that 1,4,8,11-Tetraazaundecane can influence copper homeostasis in cells. Studies have shown that treating Hep G2 cells with a copper chelator containing 1,4,8,11-Tetraazaundecane led to copper depletion and subsequent changes in apolipoprotein A-I gene expression and secretion. [, ]
Q8: How is computational chemistry being used in research on 1,4,8,11-Tetraazaundecane?
A8: Computational methods are essential for understanding the properties and behavior of 1,4,8,11-Tetraazaundecane and its complexes.
- Molecular mechanics and quantum chemical calculations: These methods are used to optimize geometries, calculate thermodynamic parameters, and analyze electronic structures of the ligand and its metal complexes. These calculations contribute to understanding the stability, reactivity, and spectroscopic properties of the compounds. [, ]
Q9: How does modifying the structure of 1,4,8,11-Tetraazaundecane affect its properties?
A9: Structure-activity relationship (SAR) studies are crucial for optimizing the properties of 1,4,8,11-Tetraazaundecane derivatives for specific applications:
- Metal binding: Introducing substituents on the nitrogen atoms or the carbon backbone can alter the basicity of the ligand, influencing its binding affinity and selectivity for different metal ions. [, ]
- Pharmacokinetics: Attaching hydrophilic groups like polyethylene glycol (PEG) chains to 1,4,8,11-Tetraazaundecane-based imaging agents can improve their water solubility and pharmacokinetic properties, leading to enhanced bioavailability and tumor uptake. [, ]
Q10: Are there any specific formulation strategies for 1,4,8,11-Tetraazaundecane-based compounds?
A10: Formulation strategies are essential for optimizing the delivery and stability of 1,4,8,11-Tetraazaundecane-based compounds, especially in biomedical applications:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




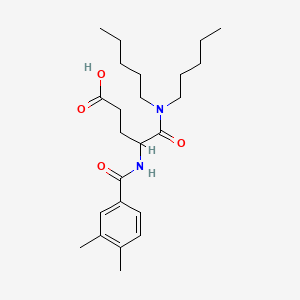
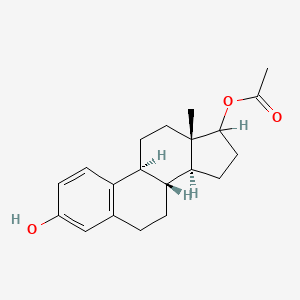

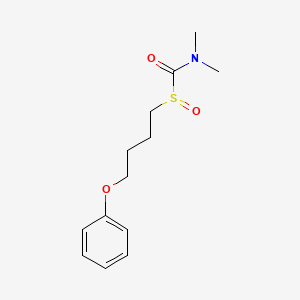
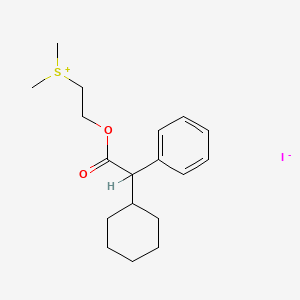
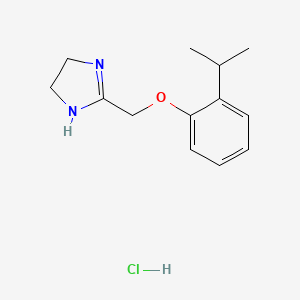
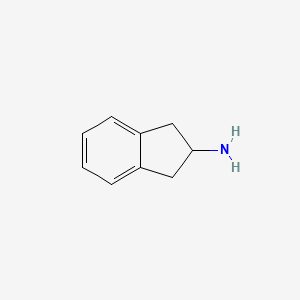

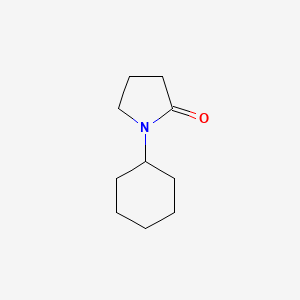

![1,2-Dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-ol](/img/structure/B1194115.png)

